Microtubule inhibitor PP-13
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Overview
Description
Microtubule inhibitor PP-13 is a novel synthetic compound identified as a microtubule-destabilizing agent with promising anticancer properties. It is a pyrrolopyrimidine derivative that binds directly to the colchicine site in β-tubulin, interfering with microtubule dynamics and mitotic spindle organization . This compound has shown cytotoxic effects on various cancer cells, including those resistant to current targeted therapies and chemotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of microtubule inhibitor PP-13 involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The synthetic route typically includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the colchicine site in β-tubulin.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification methods to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor PP-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolopyrimidine core.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, each with different functional groups that can enhance or modify the biological activity of the compound .
Scientific Research Applications
Microtubule inhibitor PP-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of microtubule destabilization.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and intracellular transport.
Mechanism of Action
Microtubule inhibitor PP-13 exerts its effects by binding directly to the colchicine site in β-tubulin. This binding interferes with the polymerization of tubulin into microtubules, leading to the destabilization of microtubule networks. As a result, the compound induces a transient mitotic blockade, causing mitotic slippage, aneuploidy, and apoptotic cell death . The molecular targets and pathways involved include the inhibition of microtubule assembly and suppression of microtubule dynamics .
Comparison with Similar Compounds
Microtubule inhibitor PP-13 can be compared with other microtubule-destabilizing agents such as:
Vinblastine: Another microtubule-destabilizing agent, but with a different binding site and mechanism of action.
This compound is unique in its ability to overcome resistance mechanisms and reduce tumor growth and metastatic invasiveness without noticeable toxicity .
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(benzylamino)-6-methylpyrrolo[2,3-d]pyrimidin-7-yl]methyl]benzoate |
InChI |
InChI=1S/C24H24N4O2/c1-3-30-24(29)20-11-9-19(10-12-20)15-28-17(2)13-21-22(26-16-27-23(21)28)25-14-18-7-5-4-6-8-18/h4-13,16H,3,14-15H2,1-2H3,(H,25,26,27) |
InChI Key |
CMKYHVHKOFTGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=CC3=C(N=CN=C32)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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